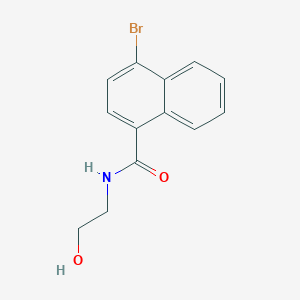

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Description

BenchChem offers high-quality 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-12-6-5-11(13(17)15-7-8-16)9-3-1-2-4-10(9)12/h1-6,16H,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTKBTMSZXLEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743007 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-28-5 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Utility of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry and target-oriented synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of downstream drug discovery pipelines. As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a calculated orchestration of physicochemical properties and reactive nodes.

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide (CAS: 1375069-28-5) represents a highly versatile, dual-handle intermediate[]. It features a rigid naphthalene core for hydrophobic target engagement, a C4-bromine atom primed for transition-metal-catalyzed cross-coupling, and an N-(2-hydroxyethyl)carboxamide moiety that serves as both a solubilizing group and a critical anchor point for linker attachment (e.g., in PROTAC or ADC synthesis). This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven, self-validating synthetic protocols.

Molecular Identity and Physicochemical Properties

Understanding the baseline physicochemical parameters of a building block is essential for predicting its behavior in both synthetic environments and biological assays. The molecular weight of 294.14 g/mol [] is particularly advantageous; it leaves ample "molecular weight budget" (staying well under the Lipinski limit of 500 Da) for subsequent derivatization.

Table 1: Core Quantitative Data & Calculated Parameters

| Property | Value | Scientific Implication |

| Chemical Name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | Standard IUPAC nomenclature[]. |

| CAS Registry Number | 1375069-28-5 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₃H₁₂BrNO₂ | Defines elemental composition[2]. |

| Exact Mass / MW | 294.1439 g/mol | Crucial for high-resolution mass spectrometry (HRMS) validation[2]. |

| InChI Key | TWTKBTMSZXLEMA-UHFFFAOYSA-N | Standardized digital structural representation[2]. |

| Topological Polar Surface Area (TPSA) | ~49.3 Ų | Optimal for membrane permeability; balances the lipophilic naphthalene core. |

| H-Bond Donors / Acceptors | 2 / 2 | Ensures adequate aqueous solubility and target-pocket hydrogen bonding. |

| Isotopic MS Signature | ~1:1 Doublet ([M+H]⁺ 294.1 / 296.1) | Acts as a built-in diagnostic marker during reaction monitoring. |

Structural Mechanistic Insights

The architecture of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is deliberately segmented into three functional zones, each serving a distinct mechanistic purpose in drug design:

-

The Naphthalene Core: Provides a rigid, planar, electron-rich surface. In kinase inhibitor design, this moiety frequently engages in π-π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the ATP-binding hinge region.

-

The C4-Bromine Handle: Bromine is a classic electrophilic handle. The presence of the carboxamide at the C1 position exerts a mild electron-withdrawing effect across the conjugated naphthalene system, slightly activating the C4-carbon. This lowers the activation energy required for the oxidative addition of Palladium(0) species during cross-coupling.

-

The N-(2-hydroxyethyl)amide Group: The terminal primary alcohol is a highly programmable node. It enhances the compound's thermodynamic solubility in protic solvents and provides a nucleophilic oxygen that can be activated (via mesylation or Mitsunobu conditions) to attach PEG-based linkers for targeted protein degradation (PROTACs).

Figure 1: Structural divergence and functional utility of the naphthalene-1-carboxamide scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the reaction conditions inherently produce distinct, measurable changes that confirm mechanistic success without requiring immediate isolation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow is utilized to extend the scaffold at the C4 position by coupling it with an aryl or heteroaryl boronic acid.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality Note: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a large "bite angle." This accelerates the sterically demanding reductive elimination step, which is often the bottleneck when coupling bulky naphthalene systems.

-

-

Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O.

-

Causality Note: The biphasic nature of Dioxane/H₂O is critical. It ensures complete dissolution of both the lipophilic organic substrate and the inorganic base, maximizing the rate of transmetalation.

-

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (LC-MS): Sample the organic layer. The reaction is validated as complete when the distinct 1:1 isotopic doublet at m/z 294.1/296.1 ([M+H]⁺) completely disappears, replaced by the unified mass of the coupled product.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow with LC-MS isotopic tracking.

Protocol B: Hydroxyl Activation via Mesylation

Direct alkylation of the primary alcohol can lead to poor yields due to competing deprotonation of the amide nitrogen. Converting the hydroxyl group to a mesylate creates a highly reactive, selective electrophile.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C using an ice bath.

-

Causality Note: Cooling to 0°C is mandatory to suppress the formation of unwanted alkyl chloride byproducts and to control the exothermic nature of the reaction.

-

-

Base Addition: Add Triethylamine (Et₃N, 2.5 eq) dropwise.

-

Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.

-

Validation (TLC/LC-MS): Monitor via TLC (EtOAc/Hexane). The conversion of the polar hydroxyl group to a mesylate will result in a significant increase in the Rf value. LC-MS will show an [M+H]⁺ shift of +78 Da.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate under reduced pressure. The resulting mesylate is typically pure enough to be used immediately in nucleophilic substitution reactions (e.g., displacement with a primary amine to attach a PROTAC linker).

References

- BocSci - CAS 1375069-28-5 4-Bromo-N-(2-hydroxyethyl)

- CymitQuimica - 4-Bromo-N-(2-hydroxyethyl)

- Sigma-Aldrich - Naphthalene carboxamide (CAS No.: 1375069-28-5)

Sources

Crystal structure and thermodynamic stability of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

An In-Depth Technical Guide to the Crystal Structure and Thermodynamic Stability of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and thermodynamic stability, are of paramount importance in drug development. These characteristics directly influence critical parameters such as solubility, dissolution rate, bioavailability, and manufacturability.[1][2][3] This guide provides a comprehensive technical overview of the essential methodologies for the full solid-state characterization of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, a novel naphthalene derivative. We will explore the synthesis, crystal structure determination via X-ray crystallography, and the assessment of thermodynamic stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a field-proven perspective for researchers in pharmaceutical sciences.

Introduction: The Critical Role of Solid-State Characterization

In the pharmaceutical industry, the ability of a substance to exist in more than one crystalline form, a phenomenon known as polymorphism, can significantly impact a drug's efficacy and stability.[1][2][4] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and hygroscopicity.[2][5] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product with altered bioavailability or a reduced shelf life.[2][6] Therefore, a thorough investigation of the crystal structure and thermodynamic stability of a new chemical entity like 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is not merely a regulatory requirement but a fundamental component of robust drug development.[7][8]

This guide will provide a detailed framework for the synthesis and solid-state analysis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

Synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

The synthesis of the title compound can be achieved through the amidation of 4-bromo-1-naphthoic acid with 2-aminoethanol.

Experimental Protocol:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-bromo-1-naphthoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), along with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add 2-aminoethanol dropwise. The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystal lattice.[8][9] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of the solid state.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[10]

Data Presentation:

The crystallographic data and refinement parameters should be summarized in a table.

| Parameter | Value (Example) |

| Chemical formula | C13H12BrNO2 |

| Formula weight | 294.14 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1251.3(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.560 |

| Absorption coefficient (mm⁻¹) | 3.65 |

| F(000) | 592 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2876 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.065, wR2 = 0.125 |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Thermodynamic Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to investigate the thermodynamic stability of a compound.[11][12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] It is used to determine melting points, glass transitions, and to identify polymorphic transitions.[11][15]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is recorded as a function of temperature.

Diagram of DSC Workflow:

Caption: A typical workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16][17] It is used to determine the thermal stability and decomposition temperature of a compound, as well as to quantify the presence of solvates or hydrates.[18][19]

Experimental Protocol:

-

Sample Preparation: A slightly larger amount of the sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The mass of the sample is recorded as a function of temperature.

Data Presentation:

The results from DSC and TGA experiments should be presented in a clear and concise table.

| Analysis | Parameter | Value (Example) |

| DSC | Onset of Melting (°C) | 185.2 |

| Peak Melting Temperature (°C) | 188.5 | |

| Enthalpy of Fusion (J/g) | 120.4 | |

| TGA | Onset of Decomposition (°C) | 250.7 |

| Temperature at 5% Mass Loss (°C) | 265.3 | |

| Residue at 600 °C (%) | 2.1 |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Conclusion

The comprehensive solid-state characterization of a new pharmaceutical candidate like 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is a critical activity in modern drug development. By employing techniques such as single-crystal X-ray diffraction, DSC, and TGA, researchers can gain a thorough understanding of the material's crystal structure and thermodynamic stability. This knowledge is essential for selecting the optimal solid form for development, ensuring consistent product quality, and mitigating risks associated with polymorphism. The protocols and methodologies outlined in this guide provide a robust framework for the successful solid-state characterization of novel APIs.

References

- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.

- Unknown. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.

- Robertson, J. M. (1928). An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 118(780), 709–727.

- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- Unknown. Polymorphism in Pharmaceutical Products.

- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.

- ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.

- Jagiellońskie Centrum Innowacji.

- Omics. The Role of Crystallography in Drug Development.

- Coriolis Pharma. Differential Scanning Calorimetry.

- Veeprho. (2020, August 11).

- Zhanghua. (2025, July 11).

- Unknown. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- National Institutes of Health. The future of crystallography in drug discovery.

- The Royal Society.

- MDPI. (2023, July 19). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units.

- Taylor & Francis. (2006, September 24).

- National Institutes of Health. Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one.

- Unknown.

- Benchchem.

- ResearchGate. Thermogravimetric analysis combined with mass spectroscopy (TGA-MS).

- The Royal Society of Chemistry. ESI Fluorescent supramolecular hierarchical self-assemblies from glycosylated 4-amino- and 4-bromo-1,8-naphthalimides.

- NextSDS.

- Wikipedia. Thermogravimetric analysis.

- Open Access Journals. (2024, December 18).

- National Institutes of Health. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide.

- PrepChem.com. Synthesis of 1-(2-bromoethyl)naphthalene.

- CymitQuimica. 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

- Chemspace. 4-bromo-3-methoxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide.

- PubMed. (2002, November 1). Kinetic and thermodynamic stability of naphthalene oxide and related compounds.

- ResearchGate. (2025, August 6). Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2.

- Inxight Drugs. 4-Bromo-1-naphthaleneacetic acid.

- PubChemLite. 4-bromo-1-hydroxynaphthalene-2-carboxylic acid (C11H7BrO3).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 3. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 4. prescouter.com [prescouter.com]

- 5. aipla.org [aipla.org]

- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 7. journals.iucr.org [journals.iucr.org]

- 8. omicsonline.org [omicsonline.org]

- 9. zienjournals.com [zienjournals.com]

- 10. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units | MDPI [mdpi.com]

- 11. quercus.be [quercus.be]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 14. veeprho.com [veeprho.com]

- 15. torontech.com [torontech.com]

- 16. libjournals.unca.edu [libjournals.unca.edu]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. openaccessjournals.com [openaccessjournals.com]

Pharmacokinetic Profiling of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide: An In-Depth Guide for Early Drug Discovery

Abstract

The journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.[1][2][3] This technical guide provides a comprehensive framework for the early-stage pharmacokinetic profiling of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide (hereafter designated NC-4B2H ), a novel naphthalene derivative. By integrating fundamental physicochemical characterization with a cascade of robust in vitro and in vivo assays, this document serves as a roadmap for researchers, scientists, and drug development professionals. The objective is to build a holistic pharmacokinetic profile that enables data-driven decisions, identifies potential liabilities early, and ultimately de-risks the progression of NC-4B2H towards clinical development.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration-time profile in vivo, which in turn drives its efficacy and safety.[2][4][5] Historically, ADME assessment was a late-stage, resource-intensive endeavor. Today, it is a frontline activity.[3] By conducting a suite of high-throughput in vitro ADME assays early in the discovery process, project teams can rapidly identify compounds with fatal flaws, such as poor absorption or excessively rapid metabolism, preventing the costly advancement of unsuitable candidates.[1][6]

This guide outlines a logical, tiered approach to characterize the pharmacokinetic profile of NC-4B2H. We will begin with foundational physicochemical properties, which are often predictive of a drug's behavior, before moving to a core panel of in vitro ADME assays and culminating in a definitive in vivo rodent pharmacokinetic study. Each section explains the causality behind the experimental choice, provides actionable, step-by-step protocols, and interprets hypothetical data in the context of a go/no-go decision-making framework.

Foundational Physicochemical Characterization

Before any biological assays are performed, the intrinsic physical and chemical properties of NC-4B2H must be determined.[7] These characteristics, including solubility, lipophilicity, and ionization state (pKa), are fundamental drivers of a drug's pharmacokinetic behavior, influencing everything from oral absorption to tissue distribution and clearance.[8][9][10][11]

Key Parameters & Rationale

-

Aqueous Solubility: Essential for absorption from the gastrointestinal (GI) tract and for achieving sufficient concentration in plasma. Poor solubility can be a major hurdle for oral drug development.

-

Lipophilicity (LogD at pH 7.4): The distribution coefficient (LogD) measures a compound's affinity for a lipid versus an aqueous environment at a physiological pH.[8] It is a critical predictor of membrane permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.[9]

-

Ionization Constant (pKa): The pKa value indicates the extent to which a compound is ionized at a given pH.[9][10] Since only the neutral, unionized form of a drug can passively diffuse across lipid membranes, pKa is crucial for predicting absorption in the varying pH environments of the GI tract.[10]

Hypothetical Physicochemical Data for NC-4B2H

The following table summarizes the expected physicochemical properties for our candidate molecule, NC-4B2H.

| Parameter | Method | Hypothetical Value | Implication |

| Kinetic Solubility (pH 7.4) | Nephelometry | 45 µM | Moderate solubility; may require formulation for higher doses. |

| Lipophilicity (LogD) | Shake-Flask (Octanol/PBS) | 3.2 | Indicates good potential for membrane permeability but also suggests likely high plasma protein binding and potential for metabolism. |

| pKa (Acidic) | Potentiometric Titration | 8.9 (Amide N-H) | The amide proton is weakly acidic. The compound will be predominantly neutral in the GI tract, favoring absorption. |

| pKa (Basic) | Potentiometric Titration | Not Detected | No basic center. |

| Molecular Weight | Calculation | 322.18 g/mol | Compliant with Lipinski's Rule of Five, favoring good ADME properties.[8] |

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are the engine of early pharmacokinetic screening.[6][12] They are performed in controlled environments outside of living organisms and are designed to be rapid, cost-effective, and predictive of in vivo outcomes.[6][12][13] This section details the core assays essential for profiling NC-4B2H.

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism.[14] The cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes (and concentrated in liver microsomes), are responsible for the majority of Phase I metabolic reactions.[14] A low metabolic stability suggests that the drug will be rapidly broken down by the liver, leading to high "first-pass" metabolism after oral dosing and high systemic clearance. This assay provides an early warning of such liabilities.[15]

Experimental Workflow: Liver Microsomal Stability

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 1 mg/mL microsomal protein solution in 0.1 M phosphate buffer (pH 7.4). Prepare a 10 mM stock of NC-4B2H in DMSO.

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Add NC-4B2H to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH). This cofactor is essential for CYP450 enzyme activity.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The "T=0" sample is quenched immediately before adding NADPH.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining concentration of NC-4B2H using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of NC-4B2H remaining versus time. The slope of the line determines the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hypothetical Results

| Species | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |

| Human | 25 | 55.4 | Moderate to High |

| Rat | 18 | 77.0 | High |

Interpretation: The data suggests NC-4B2H is metabolized relatively quickly in both human and rat liver microsomes, with rat metabolism being faster. This predicts that the compound will likely have moderate-to-high hepatic clearance in vivo. The naphthalene ring and the benzylic position are potential metabolic "soft spots" for oxidative metabolism.[15]

Plasma Protein Binding (PPB)

Causality: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin.[10] According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes or renal excretion. Therefore, high plasma protein binding (>99%) can significantly limit a drug's efficacy and alter its pharmacokinetic profile.

Protocol: Rapid Equilibrium Dialysis (RED)

-

Apparatus Setup: Prepare a Rapid Equilibrium Dialysis (RED) device plate. The device consists of individual wells split by a semi-permeable membrane (8 kDa MWCO).

-

Sample Preparation: Add 200 µL of plasma (e.g., human, rat) to the sample chamber of the RED device. Add NC-4B2H to the plasma to a final concentration of 2 µM.

-

Dialysis: Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

-

Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

-

Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Matrix Matching & Analysis: Combine the plasma aliquot with an equal volume of blank PBS, and the buffer aliquot with an equal volume of blank plasma. This "matrix matching" ensures equivalent analytical performance. Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Hypothetical Results

| Species | Fraction Unbound (fu) | % Bound | Implication |

| Human | 0.008 | 99.2% | Highly bound; free exposure will be low. Clearance may be limited by binding. |

| Rat | 0.015 | 98.5% | Highly bound, but slightly less than human. |

Interpretation: NC-4B2H is highly bound to plasma proteins in both species. This is consistent with its lipophilic nature (LogD = 3.2). The high binding means that the free concentration available to act on the target will be a small fraction of the total plasma concentration.

Cell Permeability (Caco-2 Assay)

Causality: For an orally administered drug, crossing the intestinal epithelial barrier is a prerequisite for entering systemic circulation.[1] The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the human intestinal barrier.[14] This assay measures a compound's rate of transport across this monolayer, providing a prediction of its intestinal absorption in vivo.[1][14]

Caco-2 Monolayer Permeability Model

Caption: Diagram of the Caco-2 assay for predicting intestinal permeability.

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

A-to-B Permeability:

-

Add NC-4B2H (e.g., 10 µM) in transport buffer to the apical (A, top) chamber.

-

Add fresh transport buffer to the basolateral (B, bottom) chamber.

-

Incubate at 37°C. Take samples from the B chamber at various time points (e.g., 30, 60, 90, 120 min).

-

-

B-to-A Permeability:

-

In a separate set of wells, add NC-4B2H to the B chamber and fresh buffer to the A chamber.

-

Sample from the A chamber over time to measure active efflux.

-

-

Analysis: Quantify the concentration of NC-4B2H in all samples by LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Hypothetical Results

| Parameter | Value | BCS Classification | Interpretation |

| Papp (A-to-B) | 15.5 x 10⁻⁶ cm/s | High Permeability | The compound readily crosses the intestinal barrier, suggesting good absorption is likely. |

| Papp (B-to-A) | 33.1 x 10⁻⁶ cm/s | - | - |

| Efflux Ratio | 2.1 | Borderline Substrate of Efflux | An efflux ratio >2 suggests the compound may be actively pumped out of cells by transporters like P-glycoprotein (P-gp), which could slightly limit net absorption. |

In Vivo Pharmacokinetic Study in Rodents

While in vitro assays provide crucial mechanistic insights, an in vivo study is the definitive test of a compound's pharmacokinetic profile.[12] A rodent PK study integrates all ADME processes simultaneously and provides key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Causality: This study design allows for the determination of absolute oral bioavailability (F%) by comparing the plasma exposure after oral (PO) administration to that after intravenous (IV) administration. The IV dose data defines the compound's disposition (distribution and clearance) without the complication of absorption.

Workflow: Rodent Pharmacokinetic Study

Caption: Overview of a discrete IV and PO pharmacokinetic study in rats.

Protocol: Rat Pharmacokinetic Study

-

Animal Preparation: Use cannulated male Sprague-Dawley rats (n=3 per group) to facilitate serial blood sampling.

-

Dosing:

-

IV Group: Administer NC-4B2H as a single bolus dose via the tail vein at 1 mg/kg. The formulation should be a clear, aqueous solution.

-

PO Group: Administer NC-4B2H by oral gavage at 5 mg/kg. The formulation can be a solution or a suspension.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2EDTA anticoagulant.

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C pending analysis.

-

Bioanalytical Method: Quantify the concentration of NC-4B2H in plasma samples using a validated LC-MS/MS method, adhering to regulatory guidance.[16][17][18]

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Hypothetical In Vivo PK Parameters for NC-4B2H in Rat

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Unit |

| CLp (Plasma Clearance) | 45.5 | - | mL/min/kg |

| Vdss (Volume of Distribution) | 3.1 | - | L/kg |

| t½ (Terminal Half-life) | 1.8 | 2.1 | h |

| AUC₀₋ᵢₙf (Area Under the Curve) | 366 | 1005 | ng*h/mL |

| F% (Oral Bioavailability) | - | 22% | % |

Interpretation:

-

Clearance (CLp): The plasma clearance (45.5 mL/min/kg) is high in the rat, approaching liver blood flow (~55 mL/min/kg). This is consistent with the high clearance predicted from the in vitro microsomal stability assay.

-

Volume of Distribution (Vdss): The Vdss (3.1 L/kg) is greater than total body water (~0.7 L/kg), indicating that the compound distributes extensively into tissues, which is expected for a lipophilic molecule.

-

Oral Bioavailability (F%): The bioavailability of 22% is low-to-moderate. This is likely a result of two factors identified in our in vitro screens: high first-pass hepatic metabolism (predicted by the microsomal stability assay) and potentially some limitation by intestinal efflux (suggested by the Caco-2 assay).

Integrated Analysis and Path Forward

The power of this profiling cascade lies in the integration of all data points to form a cohesive narrative and guide the project team.

| Assay | Finding | Implication/Correlation |

| Physicochemical | Moderate solubility, high lipophilicity (LogD 3.2). | Explains good permeability but also high PPB and potential for high clearance. |

| Microsomal Stability | High intrinsic clearance in rat and human. | Correctly predicted the high in vivo clearance observed in the rat. |

| Plasma Protein Binding | Very high binding (>98.5%). | Free concentrations will be low; efficacy will depend on achieving sufficient free exposure at the target. |

| Caco-2 Permeability | High permeability, but with some active efflux. | Explains that poor absorption is not the primary driver of low bioavailability. Efflux may contribute slightly. |

| In Vivo Rat PK | High clearance, extensive tissue distribution, and 22% bioavailability. | Confirms the primary liability for this compound is rapid metabolism, leading to low oral bioavailability. |

Recommendation from the Senior Application Scientist:

NC-4B2H demonstrates several favorable properties, including excellent membrane permeability and a molecular weight compliant with drug-like guidelines. However, its pharmacokinetic profile is dominated by a significant liability: high hepatic clearance . This leads to a short half-life and low oral bioavailability in the rat, a finding that is predicted to translate to humans based on the in vitro data.

Path Forward:

-

Metabolite Identification: Conduct a follow-up in vitro metabolism study to identify the exact molecular "soft spots" responsible for the rapid clearance.[15]

-

Medicinal Chemistry: The project team should use this information to synthesize new analogues of NC-4B2H. The goal is to block the site of metabolism (e.g., by adding a fluorine atom) without negatively impacting the compound's potency or other desirable ADME properties.

-

Re-screen: Promising new analogues should be re-evaluated through this same pharmacokinetic profiling cascade.

The early, integrated pharmacokinetic profiling of NC-4B2H has successfully identified its key strengths and weaknesses. While the current molecule is not an ideal clinical candidate due to its high clearance, this data-driven approach has provided clear, actionable guidance for the medicinal chemistry team. By systematically addressing the metabolic liability, the project has a rational path toward optimizing this chemical series and developing a candidate with a more favorable human pharmacokinetic profile.

References

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

-

Contract Laboratory. (2023, September 22). The Importance of Pharmaceutical ADME Studies. Retrieved from [Link]

-

Infinix Bio. (n.d.). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Retrieved from [Link]

-

KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Tebubio. (2023, April 27). What is the role of ADME in drug discovery?. Retrieved from [Link]

-

Dedicated Freight Handlers. (2026, March 14). What is the Role of ADME in Drug Candidate Selection?. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

-

Malik, R., & Kamble, G. (2023). Physicochemical Property of Drug Molecules with Respect to Drug Actions. Journal of Biological Innovation, 12(1), 208-212. Retrieved from [Link]

-

Di, L., & Feng, J. (2021). Model-based Target Pharmacology Assessment (mTPA): An Approach Using PBPK/PD Modeling and Machine Learning to Design Medicinal Chemistry and DMPK Strategies in Early Drug Discovery. Molecular Pharmaceutics, 18(4), 1476-1488. Retrieved from [Link]

-

Infinix Bio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

-

Riley, R. J., et al. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Expert Opinion on Drug Discovery, 7(8), 685-702. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Retrieved from [Link]

-

Alera Labs. (2019, May 9). In Vitro ADME Assays. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Obach, R. S. (2026, March 10). Metabolite Profiling Applications in Early Drug Discovery. LCGC International. Retrieved from [Link]

Sources

- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 2. tebubio.com [tebubio.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. infinixbio.com [infinixbio.com]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 11. jbino.com [jbino.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. infinixbio.com [infinixbio.com]

- 14. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

An In-Depth Technical Guide to the Toxicological Profile and Cytotoxicity of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicological profile and in vitro cytotoxicity of the novel synthetic compound, 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established methodologies and mechanistic insights derived from the broader classes of naphthalene derivatives and aromatic carboxamides.[1][2][3][4] We present detailed, field-proven protocols for a tiered cytotoxicity assessment strategy, encompassing initial viability screening, membrane integrity analysis, and elucidation of apoptotic pathways. The guide is designed to be a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to toxicological assessment.

Introduction and Scientific Context

4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is an aromatic carboxamide built upon a naphthalene scaffold. The naphthalene core is a prevalent structure in medicinal chemistry, recognized for its role in developing a range of therapeutic agents.[2] Its derivatives have shown potential in oncology, infectious diseases, and inflammatory conditions.[2] The biological activity of such compounds is highly dependent on their structural modifications.[1] The introduction of a bromo- substituent and a hydroxyethyl-carboxamide side chain can significantly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets.

Given the therapeutic potential of related structures, a thorough toxicological evaluation is a critical prerequisite for any further development.[5] This guide outlines the essential in vitro assays required to establish a foundational cytotoxic profile for this novel compound.

Foundational Principles of Naphthalene Derivative Toxicology

The cytotoxicity of naphthalene and its derivatives is often linked to their metabolic activation.[1][6] Unmetabolized naphthalene itself is not considered highly toxic; however, it can be metabolized by cytochrome P450 (CYP450) enzymes into reactive electrophilic epoxides.[1][6] These intermediates can bind to cellular macromolecules, leading to cytotoxicity.[1] A primary detoxification pathway involves the conjugation of these epoxides with glutathione (GSH).[1][6] Depletion of cellular GSH can, therefore, exacerbate the toxic effects of naphthalene derivatives.[6] The formation of quinones from naphthalene metabolites has also been suggested as a key contributor to its cytotoxicity.[7]

A Tiered Approach to In Vitro Cytotoxicity Assessment

A multi-faceted approach is essential for a comprehensive understanding of a compound's cytotoxic potential. We propose a three-tiered experimental workflow to move from broad viability assessment to more specific mechanistic insights.

Caption: Tiered workflow for in vitro cytotoxicity testing.

Tier 1: Metabolic Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[9]

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293) to the exponential growth phase.[9]

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations for treatment.

-

Add the varying concentrations of the compound to the designated wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[1]

-

Incubate the plate for 24, 48, or 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the culture medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm should be used for background correction.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[1]

-

Tier 2: Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from damaged cells into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[14]

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as described for the MTT assay (Steps 1 and 2).

-

-

Supernatant Collection:

-

After the desired incubation period with the compound, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[15] This step is recommended to pellet any detached cells.[15]

-

Carefully transfer a specific volume (e.g., 100 µL) of the cell culture supernatant to a new 96-well plate.[13][15]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). This typically involves a catalyst and a dye solution.

-

Add the reaction mixture to each well containing the supernatant.[15]

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

-

-

Absorbance Measurement:

-

Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13]

-

-

Controls and Data Calculation:

-

Background Control: Medium without cells.

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the compound-induced LDH release to the spontaneous and maximum release controls.

-

Tier 3: Elucidating the Mechanism of Cell Death (Caspase-3/7 Assay)

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[16] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of these two caspases.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[17][18]

-

Cell Seeding and Treatment:

-

Plate and treat the cells with 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide as previously described. It is crucial to include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis induction.

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[19]

-

Allow the reagent to equilibrate to room temperature before use.[19]

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the treated cells in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[18]

-

-

Incubation and Luminescence Measurement:

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[19]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[18]

-

Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase activity.

-

Potential Mechanisms of Cytotoxicity and Signaling Pathways

Based on the literature for related naphthalene and carboxamide compounds, several potential mechanisms could underlie the cytotoxicity of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

-

Oxidative Stress and Apoptosis: Many naphthalene derivatives induce the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[20][21]

-

Cell Cycle Arrest: Some cytotoxic compounds, including naphthalene derivatives, can cause cell cycle arrest at various phases (e.g., G2/M), preventing cell proliferation and leading to apoptosis.[1][22][23]

-

Modulation of Signaling Pathways: Naphthalene-based compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation.[1]

Caption: Potential cytotoxicity pathway for naphthalene derivatives.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in a structured table.

| Assay | Endpoint Measured | Cell Line(s) | IC₅₀ (µM) [Mean ± SD] |

| MTT | Metabolic Activity / Viability | HeLa | [Insert Data] |

| MCF-7 | [Insert Data] | ||

| HEK293 | [Insert Data] | ||

| LDH | Membrane Integrity / Cytotoxicity | HeLa | [Insert Data] |

| MCF-7 | [Insert Data] | ||

| HEK293 | [Insert Data] | ||

| Caspase-3/7 | Apoptosis Induction (Fold Increase) | HeLa | [Insert Data] |

| MCF-7 | [Insert Data] |

A higher IC₅₀ value in the non-cancerous HEK293 cell line compared to the cancer cell lines would suggest a degree of selectivity, a desirable characteristic for potential therapeutic agents.

Conclusion and Future Directions

This guide provides a robust framework for the initial toxicological and cytotoxic characterization of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide. The outlined tiered approach, utilizing well-established and validated assays, will generate the foundational data necessary to make informed decisions about the future development of this compound. Should significant cytotoxicity be observed, further studies, such as flow cytometry for cell cycle analysis and Annexin V staining for more detailed apoptosis investigation, would be warranted.[1][20] Ultimately, a comprehensive understanding of a novel compound's interaction with biological systems is paramount for its successful translation from a laboratory curiosity to a potential therapeutic asset.

References

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

-

MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (URL: [Link])

-

LDH Cytotoxicity Assay - Bio-protocol. (URL: [Link])

-

Quantifying cell viability via LDH cytotoxicity assay | Protocols.io. (URL: [Link])

-

In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: [Link])

-

Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC. (URL: [Link])

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

-

Caspase 3/7 Activity | Protocols.io. (URL: [Link])

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (URL: [Link])

-

MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC. (URL: [Link])

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing. (URL: [Link])

-

Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides - Frontiers. (URL: [Link])

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (URL: [Link])

-

Design, Synthesis and In-Vitro Antimicrobial and Cytotoxic Activity Screening of 5-Carboxamide Substituted 3, 4-Dihydropyrimidine-2 (1H) Ones: Polycyclic Aromatic Compounds - Taylor & Francis. (URL: [Link])

-

(PDF) Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides - ResearchGate. (URL: [Link])

-

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC. (URL: [Link])

-

Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway - PubMed. (URL: [Link])

-

4-Bromo-1-naphthaldehyde | C11H7BrO | CID 4640413 - PubChem. (URL: [Link])

-

4-Bromo-N-dodecyl-1-hydroxy-2-naphthalenecarboxamide - ECHA CHEM. (URL: [Link])

-

Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF). (URL: [Link])

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing. (URL: [Link])

-

4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF - ResearchGate. (URL: [Link])

- Naphthalene derivatives - P

-

ESI Fluorescent supramolecular hierarchical self-assemblies from glycosylated 4-amino- and 4-bromo-1,8-naphthalimides - The Royal Society of Chemistry. (URL: [Link])

-

Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC. (URL: [Link])

-

Naphthalene: toxicological overview - GOV.UK. (URL: [Link])

-

Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides [frontiersin.org]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kosheeka.com [kosheeka.com]

- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.epa.gov [iris.epa.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. protocols.io [protocols.io]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 18. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 19. protocols.io [protocols.io]

- 20. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 23. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Abstract

This comprehensive guide details a robust, two-step protocol for the laboratory-scale synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, a valuable intermediate in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document emphasizes safety, efficiency, and high-purity outcomes, supported by authoritative references and practical insights.

Introduction and Significance

Naphthalene-based scaffolds are privileged structures in drug discovery, known to interact with a variety of biological targets. The title compound, 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, incorporates several key features: a rigid naphthalene core, a bromine handle for further functionalization via cross-coupling reactions, and a hydrophilic hydroxyethyl amide sidechain that can modulate solubility and form hydrogen bonds. These attributes make it an attractive building block for the synthesis of novel therapeutic agents and functional materials.

This protocol follows a classic and reliable synthetic strategy: the initial conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation with the desired amine. This approach is often favored for its high yields and straightforward execution.

Synthetic Strategy Overview

The synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is achieved in two primary stages, starting from the commercially available 4-bromo-1-naphthoic acid.

Step 1: Synthesis of 4-Bromo-1-naphthoyl Chloride. The carboxylic acid is activated by conversion to its corresponding acyl chloride using thionyl chloride. This is a crucial step as acyl chlorides are significantly more electrophilic than their parent carboxylic acids, facilitating the subsequent reaction with the amine.

Step 2: Amide Coupling with Ethanolamine. The freshly prepared 4-bromo-1-naphthoyl chloride is then reacted with ethanolamine in the presence of a non-nucleophilic base to yield the target amide. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromo-1-naphthoic acid | ≥98% | Commercially Available[1] | Starting material |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Used for acyl chloride formation |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially Available | Reaction solvent |

| Ethanolamine | ≥99% | Commercially Available | Amine source |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Base for amide coupling |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared from concentrate | For workup |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For workup |

| Brine (saturated NaCl solution) | Aqueous solution | Prepared in-house | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent |

| Ethyl acetate | HPLC Grade | Commercially Available | For extraction & chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Bromo-1-naphthoyl chloride

This protocol describes the preparation of the intermediate acyl chloride from 4-bromo-1-naphthoic acid using thionyl chloride.[2]

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-1-naphthoic acid (5.0 g, 19.9 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Thionyl Chloride: To this suspension, add thionyl chloride (2.2 mL, 29.9 mmol, 1.5 eq.) dropwise at room temperature under a nitrogen atmosphere. A gas trap is recommended to capture the evolving HCl and SO₂ gases.

-

Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Removal of Excess Reagent: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with anhydrous toluene (2 x 10 mL) can be performed.

-

Product: The resulting 4-bromo-1-naphthoyl chloride is typically a pale yellow solid or oil and is used directly in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly moisture-sensitive. Any water present will hydrolyze the acyl chloride back to the carboxylic acid, reducing the yield.

-

Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.

Step 2: Synthesis of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

This protocol outlines the reaction of 4-bromo-1-naphthoyl chloride with ethanolamine.[2]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethanolamine (1.82 g, 29.9 mmol, 1.5 eq.) and triethylamine (4.2 mL, 29.9 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 4-bromo-1-naphthoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality Behind Experimental Choices:

-

Low-Temperature Addition: The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride solution at 0°C helps to control the reaction rate and prevent the formation of side products.

-

Triethylamine: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the ethanolamine, which would render it unreactive.

-

Aqueous Workup: The series of washes removes excess reagents and byproducts. The HCl wash removes unreacted ethanolamine and triethylamine, the NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide.

Quantitative Data Summary

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amide Coupling |

| Starting Material | 4-Bromo-1-naphthoic acid | 4-Bromo-1-naphthoyl chloride |

| Reagents | Thionyl chloride, DCM | Ethanolamine, Triethylamine, DCM |

| Stoichiometry (eq.) | 1.0 (acid), 1.5 (SOCl₂) | 1.0 (acyl chloride), 1.5 (amine), 1.5 (base) |

| Temperature | Reflux (~40°C) | 0°C to Room Temperature |

| Reaction Time | 2-3 hours | 2-4 hours |

| Typical Yield | Quantitative (used crude) | 75-90% (after purification) |

Characterization

The identity and purity of the final product, 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch, O-H stretch).

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Successful synthesis of the intermediate acyl chloride in Step 1 is confirmed by its immediate and effective use in Step 2. The progress of the amidation in Step 2 can be easily monitored by TLC, with the product spot being more polar than the starting acyl chloride. The final purity of the compound is validated through the characterization methods outlined above, ensuring the integrity of the final product for subsequent research applications.

References

-

Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage - The Royal Society of Chemistry. Available at: [Link]

-

Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogeno Substituents. Bioorganic & Medicinal Chemistry, 16(1), 329-342. Available at: [Link]

-

Kucerova-Chlupacova, M., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10325-10340. Available at: [Link]

- U.S. Patent No. 4,376,214. (1983). Process for the preparation of naphthalene-1,4-dicarboxylic acid.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Dafaai, R. H. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 34(3), 1433-1442. Available at: [Link]

-

Kucerova-Chlupacova, M., et al. (2014). Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. PubMed. Available at: [Link]

-

Pancholi, J., et al. (2014). ESI Fluorescent supramolecular hierarchical self-assemblies from glycosylated 4-amino- and 4-bromo-1,8-naphthalimides. The Royal Society of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-naphthalic acid anhydride. Available at: [Link]

-

Singh, U. P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Available at: [Link]

-

Ali, S., et al. (2024). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ChemistrySelect, 9(1), e202303534. Available at: [Link]

-

Li, Y., et al. (2008). (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. Available at: [Link]

-

Gorgulu, G., & Dege, N. (2015). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(4), 233-242. Available at: [Link]

-

Piskorz, J., et al. (2012). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 17(10), 12384-12404. Available at: [Link]

-

Zhang, Q., et al. (2018). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

-

NextSDS. (n.d.). 4-BroMo-N-ethylnaphthalene-1-carboxaMide — Chemical Substance Information. Available at: [Link]

-

Cheng, Y., et al. (2020). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 11(10), 1143-1150. Available at: [Link]

-

Cheng, Y., et al. (2020). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). (−)-(1s,4r)-camphanoyl chloride. Available at: [Link]

-

de la Mora-Luz, S., et al. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters, 15(15), 3876-3879. Available at: [Link]

-

Chemspace. (n.d.). 4-bromo-3-methoxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide. Available at: [Link]

- Chinese Patent No. CN105294449B. (2018). Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

- U.S. Patent No. 4,033,986. (1977). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.

- European Patent No. EP0179447A1. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

Sources

Using 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide as a precursor in Suzuki cross-coupling

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Executive Summary & Molecular Profiling

The synthesis of complex biaryl systems often relies on the Suzuki-Miyaura cross-coupling reaction, a highly versatile palladium-catalyzed methodology favored for its functional group tolerance and mild conditions[1]. When utilizing 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide as an electrophilic precursor, chemists face a unique set of structural challenges. The molecule features a bulky lipophilic naphthalene core, an electron-withdrawing carboxamide group at the 1-position, and a highly hydrophilic N-(2-hydroxyethyl) tail containing unprotected secondary amide (-NH) and hydroxyl (-OH) functionalities.

This application note details a robust, protecting-group-free protocol designed to suppress competitive side reactions (such as O-arylation and N-arylation) while maximizing the yield of the target C-C coupled biaryl product.

Mechanistic Causality & Strategic Reaction Design